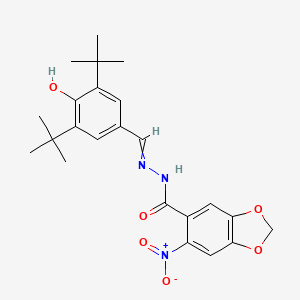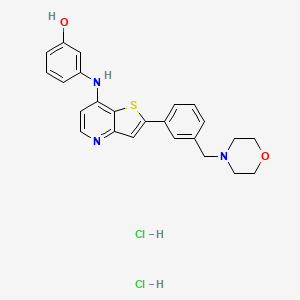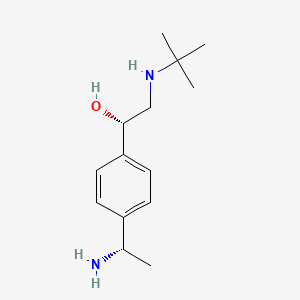
TTP607
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTP607 is a small-molecule pan-Aurora kinase inhibitor with potential antineoplastic activity. Aurora kinase inhibitor this compound selectively binds to and inhibits Aurora kinases A, B and C, which may result in the disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cellular division and proliferation in Aurora kinase-overexpressing tumor cells. Aurora kinases A, B and C, are serine/threonine kinases that play essential roles in mitotic checkpoint control and are overexpressed by a wide variety of tumor cell types.
Applications De Recherche Scientifique
NASA Telescience Testbed Pilot Program
The NASA Telescience Testbed Pilot Program, conducted by the Universities Space Research Association and sponsored by NASA's Office of Space Science and Applications, used advanced computer and communication technologies in various scientific experiments. This included Earth Systems Sciences, Life Sciences, Microgravity Sciences, and Astronomy and Astrophysics. The program developed technical and programmatic recommendations for future information systems in space exploration. The effective use of user, developer, and technologist collaboration was a key outcome, providing insights into the technical requirements of future space missions (Leiner & Rasmussen, 1990).
Familial Amyloid Polyneuropathy and Transthyretin Mutations
In a study on familial amyloid polyneuropathy (FAP) associated with transthyretin (TTR) mutations, it was found that cardiac amyloidosis is almost always present at diagnosis in FAP T60A cases. This variant significantly influences the clinical outcome and prognosis. The study highlights the importance of understanding genetic mutations in TTR for managing FAP, particularly in relation to cardiac health (Sattianayagam et al., 2012).
Software Licensing for Scientists
"Software Licensing for the Scientist-Programmer" provides a guide on legal strategies for licensing scientific software. This is essential for the distribution and use of software in scientific research, ensuring reproducibility and peer-review. The paper addresses the complexities of software licensing, emphasizing its importance in scientific computing (Morin, Urban, & Śliż, 2012).
Transdisciplinary Science Evaluation
The evaluation of transdisciplinary research teams and centers, such as the Transdisciplinary Tobacco Use Research Centers (TTURCs), highlights the importance of collaborative processes in scientific research. This evaluation framework helps understand the integration and impact of transdisciplinary science, revealing progress in collaborative behaviors and intellectual integration within scientific communities (Stokols et al., 2003).
Distributed Fiber Optic Monitoring in Tunnel Construction
A study on the use of Distributed Fiber Optic Sensing (DFOS) for monitoring concrete-lined tunnel sections at CERN demonstrated the effectiveness of DFOS in remote and radiation-resistant monitoring. The results suggest no major movement or deformation of the tunnel lining, emphasizing the utility of DFOS in complex construction monitoring scenarios (Murro et al., 2016).
Propriétés
Formule moléculaire |
C23H21N7 |
|---|---|
Apparence |
Solid powder |
Synonymes |
TTP607; TTP-607; TTP 607.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





